molecular formula C15H9BrClNO2 B7760792 (3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone

(3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No.: B7760792
M. Wt: 350.59 g/mol
InChI Key: WXLVQCJVJCANSI-UHFFFAOYSA-N
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Description

(3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

(3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-bromo-1-benzofuran-2-yl)(4-fluorophenyl)methanone
  • (3-Amino-5-bromo-1-benzofuran-2-yl)(4-methylphenyl)methanone
  • (3-Amino-5-bromo-1-benzofuran-2-yl)(4-nitrophenyl)methanone

Uniqueness

Compared to similar compounds, (3-Amino-5-bromo-1-benzofuran-2-yl)(4-chlorophenyl)methanone exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the benzofuran ring also contributes to its distinct pharmacological profile .

Properties

IUPAC Name

(3-amino-5-bromo-1-benzofuran-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO2/c16-9-3-6-12-11(7-9)13(18)15(20-12)14(19)8-1-4-10(17)5-2-8/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLVQCJVJCANSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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